molecular formula C16H17NO2 B1392016 2-(4-Isopropoxybenzoyl)-4-methylpyridine CAS No. 1187166-84-2

2-(4-Isopropoxybenzoyl)-4-methylpyridine

Cat. No. B1392016
M. Wt: 255.31 g/mol
InChI Key: QOLPYIZTPBLGEB-UHFFFAOYSA-N
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Description

2-(4-Isopropoxybenzoyl)-4-methylpyridine, also known as IMB-103, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound belongs to the family of pyridine derivatives and has been shown to have promising effects in various fields of research.

Scientific Research Applications

Hydrogen Bonded Supramolecular Association

A study explored the molecular salts formed from self-assembly of 2-amino-4-methylpyridine with various aromatic carboxylic acids. The compounds demonstrated significant noncovalent interactions in their crystal packing, contributing to their supramolecular architectures, ranging from 1D to 3D framework structures (Khalib, Thanigaimani, Arshad, & Razak, 2014).

Benzo-Crown Ethers Synthesis

Research on condensation reactions involving 4'-formyl-5'-hydroxybenzo-15-crown-5 and 2-amino-4-methylpyridine led to the synthesis of new crown ethers. These compounds showed interesting tautomeric equilibria and formed crystalline complexes with sodium perchlorate, highlighting their potential in complexation and structural studies (Hayvalı, Hayvalı, Kılıç, Hökelek, & Weber, 2003).

Crystal Structure of Organic Salts

Another study focused on the crystal structure of organic salts formed from 2-amino-6-methylpyridine with meta and para methylbenzoic acids. The compounds were characterized by FTIR, NMR spectroscopy, and single-crystal X-ray diffraction, revealing intricate supramolecular structures based on N—H…O hydrogen bonds and other noncovalent associations (Thanigaimani, Khalib, Arshad, Razak, & Sivajeyanthi, 2015).

Electrophoretic Separation Optimization

Research on the separation of methylpyridines, including 2-, 3-, and 4-methylpyridines, in free solution capillary electrophoresis was conducted. This study enhanced understanding of the relationships between pH and separation, contributing to improved methodologies in electrophoretic separation processes (Wren, 1991).

Co-Crystal Synthon Polymorphism

A study involving co-crystals of 4,4'-bipyridine and 4-hydroxybenzoic acid exhibited synthon polymorphism. The structural insights gained contribute to a deeper understanding of molecular interactions and crystal formation dynamics (Mukherjee & Desiraju, 2011).

Metal Complexes Synthesis

Research on the synthesis of metal complexes using 2-amino-4-methylpyridine resulted in the creation of mononuclear and binuclear complexes. This study provided valuable insights into magnetic, spectral, and electrochemical properties of these metal complexes, expanding the understanding of coordination chemistry (Gagne, Marritt, Marks, & Siegl, 1981).

properties

IUPAC Name

(4-methylpyridin-2-yl)-(4-propan-2-yloxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11(2)19-14-6-4-13(5-7-14)16(18)15-10-12(3)8-9-17-15/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLPYIZTPBLGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isopropoxybenzoyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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